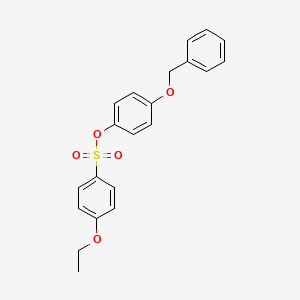

4-(Benzyloxy)phenyl 4-ethoxybenzenesulfonate

Description

4-(Benzyloxy)phenyl 4-ethoxybenzenesulfonate is a sulfonate ester featuring a benzyloxy-substituted phenyl group linked to a 4-ethoxybenzenesulfonyl moiety. The benzyloxy group enhances lipophilicity, while the ethoxy and sulfonate groups contribute to its electronic and steric properties, influencing reactivity and solubility .

Properties

IUPAC Name |

(4-phenylmethoxyphenyl) 4-ethoxybenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O5S/c1-2-24-18-12-14-21(15-13-18)27(22,23)26-20-10-8-19(9-11-20)25-16-17-6-4-3-5-7-17/h3-15H,2,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQWZPNXIRIYPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)phenyl 4-ethoxybenzenesulfonate typically involves the reaction of 4-(benzyloxy)phenol with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.

Types of Reactions:

Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonate ester can be reduced to the corresponding sulfonic acid.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of 4-(benzyloxy)benzaldehyde or 4-(benzyloxy)benzoic acid.

Reduction: Formation of 4-(benzyloxy)phenylsulfonic acid.

Substitution: Formation of 4-(benzyloxy)phenyl derivatives with various substituents.

Scientific Research Applications

4-(Benzyloxy)phenyl 4-ethoxybenzenesulfonate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)phenyl 4-ethoxybenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can facilitate binding to hydrophobic pockets, while the sulfonate ester can participate in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Key Observations :

- Electron-withdrawing groups (e.g., –CN in 4d) increase sulfonate reactivity in nucleophilic substitutions, while electron-donating groups (e.g., –OCH₂C₆H₅ in the target compound) stabilize the aromatic ring .

- Alkoxy chain length (e.g., ethoxy vs. butoxy in ) modulates solubility: Longer chains enhance lipophilicity but reduce crystallinity.

Key Findings :

- Ultrasound-assisted synthesis (e.g., for benzamide derivatives ) reduces reaction time by 50–70% compared to conventional methods, likely due to enhanced mass transfer and cavitation effects.

- Triethylamine catalysis in DMF solvent improves yields for sulfonate esters by neutralizing HCl byproducts .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Biological Activity

4-(Benzyloxy)phenyl 4-ethoxybenzenesulfonate is a compound that has garnered attention in various fields of medicinal chemistry and organic synthesis. Its structural characteristics suggest potential biological activities, particularly in the context of enzyme inhibition and neuroprotection. This article aims to consolidate existing research findings, case studies, and data tables that illustrate the biological activity of this compound.

Chemical Structure and Properties

The chemical formula for this compound is C18H20O4S. It features a sulfonate group which is known to enhance solubility and bioavailability, making it a candidate for biological applications.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Enzyme Inhibition : Compounds containing benzyloxy and sulfonate groups have been studied for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism.

- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases such as Parkinson's disease.

Study on MAO-B Inhibition

A recent study focused on the design and synthesis of derivatives similar to this compound. The representative compound demonstrated potent MAO-B inhibitory activity with an IC50 value of 0.062 µM. This activity was found to be competitive and reversible, indicating its potential as a therapeutic agent for Parkinson's disease treatment .

| Compound | IC50 (µM) | Inhibition Type |

|---|---|---|

| 3h | 0.062 | Competitive |

| Rasagiline | 0.0953 | Irreversible |

| Safinamide | 0.0572 | Reversible |

Antioxidant Activity

The antioxidant capacity of derivatives was assessed using the Oxygen Radical Absorbance Capacity (ORAC) assay. The representative compound showed an ORAC value equivalent to 2.27 Trolox units, suggesting significant antioxidant properties that could contribute to neuroprotection .

The mechanism by which this compound exerts its biological effects involves:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(Benzyloxy)phenyl 4-ethoxybenzenesulfonate?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification. A common approach involves reacting 4-(benzyloxy)phenol with 4-ethoxybenzenesulfonyl chloride in anhydrous dichloromethane, using a base like triethylamine to neutralize HCl byproducts. Reaction progress should be monitored via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1). Purification via column chromatography (silica gel, gradient elution) yields the product .

Q. How can the stability of the benzyloxy group be maintained during synthesis?

- Methodological Answer : The benzyl ether group is susceptible to hydrogenolysis. To preserve it, avoid hydrogen gas or palladium catalysts. Instead, use inert atmospheres (N₂/Ar) and mild acidic/basic conditions. Stability tests via ¹H NMR (monitoring for loss of benzyl protons at δ 4.9–5.1 ppm) are recommended .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.8 ppm), benzyloxy methylene (δ 4.9–5.1 ppm), and ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂).

- FT-IR : Confirm sulfonate ester (S=O stretching at ~1370 cm⁻¹ and ~1170 cm⁻¹).

- Mass Spectrometry (EI/ESI) : Verify molecular ion peaks (e.g., [M+H]+) .

Advanced Research Questions

Q. How can reaction pathways be optimized when competing sulfonation sites exist?

- Methodological Answer : Regioselectivity issues may arise due to multiple nucleophilic sites (e.g., phenolic -OH vs. ethoxy groups). Use steric/electronic directing groups or protective strategies. For example, pre-protecting the ethoxy group with a trimethylsilyl moiety can direct sulfonation to the benzyloxy-substituted ring. Computational modeling (DFT) may predict reactive sites .

Q. How to resolve contradictions in hydrolysis kinetics under acidic vs. basic conditions?

- Methodological Answer : Conflicting hydrolysis rates may stem from solvent polarity or counterion effects. Conduct kinetic studies under controlled pH (e.g., 0.1 M HCl vs. 0.1 M NaOH in THF/H₂O). Monitor via HPLC (C18 column, acetonitrile:H₂O mobile phase) to quantify sulfonic acid formation. Activation energy calculations (Arrhenius plots) can clarify mechanisms .

Q. What strategies enable selective modification of the sulfonate ester group without cleaving the benzyloxy moiety?

- Methodological Answer : Use mild nucleophiles (e.g., NaN₃ in DMF at 60°C) to replace the sulfonate group while retaining benzyl ethers. Alternatively, employ transition-metal catalysts (e.g., CuI for Ullmann coupling) to cross-couple the sulfonate with aryl halides. Confirm selectivity via ¹H NMR and MALDI-TOF .

Q. How to analyze byproduct formation during large-scale synthesis?

- Methodological Answer : Byproducts (e.g., disulfonated derivatives) can be identified using LC-MS/MS. Optimize reaction stoichiometry (1:1.2 molar ratio of phenol to sulfonyl chloride) and temperature (0–5°C for exothermic steps). Scale-up trials in flow reactors may improve yield and reduce side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.